molecular formula C2H6N2O B13449820 N-Hydroxyacetimidamide-2,2,2-D3 CAS No. 1243306-75-3

N-Hydroxyacetimidamide-2,2,2-D3

Cat. No.: B13449820
CAS No.: 1243306-75-3
M. Wt: 77.10 g/mol
InChI Key: AEXITZJSLGALNH-FIBGUPNXSA-N
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Description

N-Hydroxyacetimidamide-2,2,2-D3 is a deuterated derivative of N-Hydroxyacetimidamide, a compound known for its applications in organic synthesis and medicinal chemistry. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxyacetimidamide-2,2,2-D3 can be synthesized through a multi-step process starting from deuterated acetic acid. The general synthetic route involves the following steps:

    Formation of Deuterated Acetohydroxamic Acid: Deuterated acetic acid is reacted with hydroxylamine to form deuterated acetohydroxamic acid.

    Conversion to this compound: The deuterated acetohydroxamic acid is then treated with ammonia or an amine under dehydrating conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxyacetimidamide-2,2,2-D3 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can yield primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides or acyl chlorides.

Major Products

    Nitriles: Formed through oxidation.

    Primary Amines: Resulting from reduction.

    Substituted Amidoximes: From nucleophilic substitution reactions.

Scientific Research Applications

N-Hydroxyacetimidamide-2,2,2-D3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.

    Biology: Employed in isotopic labeling studies to trace metabolic pathways.

    Medicine: Investigated for its potential as a prodrug and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxyacetimidamide-2,2,2-D3 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and proteins, altering their activity.

    Pathways Involved: The compound may participate in metabolic pathways, influencing biochemical reactions and processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyacetimidamide: The non-deuterated version, used in similar applications but without the benefits of isotopic labeling.

    N-Hydroxyethanimidamide: Another related compound with similar chemical properties.

Uniqueness

N-Hydroxyacetimidamide-2,2,2-D3 is unique due to its deuterium content, which provides advantages in research applications, such as increased stability and the ability to trace the compound in complex biological systems.

Properties

CAS No.

1243306-75-3

Molecular Formula

C2H6N2O

Molecular Weight

77.10 g/mol

IUPAC Name

2,2,2-trideuterio-N'-hydroxyethanimidamide

InChI

InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)/i1D3

InChI Key

AEXITZJSLGALNH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=NO)N

Canonical SMILES

CC(=NO)N

Origin of Product

United States

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